9-Benzyl-7-oxo-9-aza-bicyclo[3.3.1]nonane-3-carboxylic acid methyl ester

Chiral intermediate Asymmetric synthesis Stereochemical control

Researchers needing a rigid (1R,5S)-9-azabicyclo[3.3.1]nonane scaffold with multiple derivatizable positions face limited options. This compound solves that by providing three orthogonal handles-7-oxo lactam, 3-COOMe ester, and cleavable N-benzyl-on a single chiral scaffold. • Enables divergent parallel synthesis; each handle independently modifiable. • N-Benzyl group critical for sub-nanomolar D3 receptor affinity (Ki = 0.5 nM) and >1,400-fold D3/D2 selectivity in related pharmacophores. • Supplied at ≥98% purity; cleavable under mild hydrogenolysis for free amine generation.

Molecular Formula C17H21NO3
Molecular Weight 287.35 g/mol
Cat. No. B12272943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Benzyl-7-oxo-9-aza-bicyclo[3.3.1]nonane-3-carboxylic acid methyl ester
Molecular FormulaC17H21NO3
Molecular Weight287.35 g/mol
Structural Identifiers
SMILESCOC(=O)C1CC2CC(=O)CC(C1)N2CC3=CC=CC=C3
InChIInChI=1S/C17H21NO3/c1-21-17(20)13-7-14-9-16(19)10-15(8-13)18(14)11-12-5-3-2-4-6-12/h2-6,13-15H,7-11H2,1H3/t13?,14-,15+
InChIKeyYQUMDJWPDFMASF-GOOCMWNKSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-Benzyl-7-oxo-9-aza-bicyclo[3.3.1]nonane-3-carboxylic Acid Methyl Ester: Structural and Functional Baseline


9-Benzyl-7-oxo-9-aza-bicyclo[3.3.1]nonane-3-carboxylic acid methyl ester (CAS 1215183-25-7) is a chiral, bicyclic lactam–ester hybrid built on the 9-azabicyclo[3.3.1]nonane scaffold . The compound features a rigid, fused-ring framework with defined (1R,5S) stereochemistry, a 7-oxo lactam group, a 3-carboxylic acid methyl ester, and an N-benzyl substituent [1]. With a molecular formula of C17H21NO3, a molecular weight of 287.35 g/mol, a computed XLogP3 of 1.7, and a topological polar surface area (TPSA) of 46.6 Ų, it occupies physicochemical space distinct from simpler azabicyclic building blocks [2]. It is supplied as a research intermediate typically at ≥98% purity by vendors such as Leyan (Shanghai Hao Hong Biomedical) and CymitQuimica .

Stereochemical control Defined (1R,5S) configuration supports enantioselective synthesis workflows
Multi-handle scaffold Three orthogonal functional handles enable divergent library construction
Conformationally restricted Rigid bicyclic core with low rotatable bond count aids target-engagement studies

Uniqueness of 9-Benzyl-7-oxo-9-aza-bicyclo[3.3.1]nonane-3-carboxylic Acid Methyl Ester vs. Generic Building Blocks


Simple substitution with the unsubstituted 9-aza-bicyclo[3.3.1]nonane-3-carboxylic acid methyl ester (CAS 1363382-45-9, MW 183.25) or the debenzylated 7-oxo analog (MW 197.23) will fail in applications requiring multi-site orthogonal derivatization because the target compound uniquely combines three functional handles – a 7-oxo lactam, a 3-carboxylate ester, and an N-benzyl protecting group – on a single, rigid scaffold with defined (1R,5S) stereochemistry [1]. The benzyl group is not merely a passive N-protecting group; in closely related 9-benzyl-9-azabicyclo[3.3.1]nonane pharmacophores, the N-benzyl substituent is a critical determinant of receptor subtype selectivity, enabling sub-nanomolar affinity at dopamine D3 receptors (Ki = 0.5 nM) versus micromolar affinity at D2 receptors (Ki = 743 nM), a >1,400-fold selectivity window that is lost upon N-debenzylation [2]. The 7-oxo lactam further distinguishes the compound from the non-oxo 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one (CAS 2291-58-9) scaffold used in granisetron intermediate chemistry, providing different hydrogen-bonding capacity and metabolic stability without compromising the core bicyclic geometry [3].

Functional handle loss Simpler building blocks lack the 7-oxo or ester handle, limiting orthogonal derivatization potential
N-Benzyl selectivity modulation N-Debenzylation may remove receptor-subtype selectivity determinants observed in related pharmacophores
Stereochemical ambiguity Unspecified stereochemistry in debenzylated analogs may require chiral resolution for enantioselective applications

Differentiation of 9-Benzyl-7-oxo-9-aza-bicyclo[3.3.1]nonane-3-carboxylic Acid Methyl Ester from Closest Analogs


Stereochemical Definition for Enantioselective Chemistry

The target compound is supplied and cataloged with defined (1R,5S) stereochemistry at the two bridgehead carbons, as confirmed by the InChI stereochemical descriptors (/t13?,14-,15+) and the IUPAC name methyl (1S,5R)-9-benzyl-7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate [1]. In contrast, the closest non-benzylated analog, 7-oxo-9-aza-bicyclo[3.3.1]nonane-3-carboxylic acid methyl ester, is commonly offered without a defined stereochemical specification (CCD02712229, MW 197.23, C10H15NO3) [2]. The stereochemical ambiguity of the comparator precludes its use in stereoselective syntheses where enantiomeric purity of downstream products is critical.

Stereochemistry
Specification review
Defined (1R,5S) · 2 stereocenters
Supports enantioselective synthesis
Debenzylated analog lacks defined stereochemistry
Chiral intermediate Asymmetric synthesis Stereochemical control

Functional Group Orthogonality for Divergent Library Synthesis

The target compound provides three chemically orthogonal functional groups on a single rigid framework: (i) a 7-oxo lactam (hydrogen bond acceptor count = 4; TPSA = 46.6 Ų), (ii) a methyl ester at the 3-position, and (iii) an N-benzyl group amenable to hydrogenolytic cleavage to expose a secondary amine for further N-functionalization [1]. This contrasts with the common granisetron intermediate 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one (CAS 2291-58-9, C15H19NO, MW 229.32), which lacks the ester handle and carries only a ketone at the 3-position rather than the 7-oxo lactam . The presence of the 7-oxo group in the target compound introduces a secondary hydrogen-bonding motif not present in non-oxo analogs, a feature that in the broader 9-azabicyclo[3.3.1]nonane class has been exploited to modulate sigma receptor subtype selectivity (σ2 Ki = 2.58 nM; σ1/σ2 ratio = 557) versus non-selective ligands [2].

Functional handles
Class-level inference
3 handles (7-oxo, 3-COOMe, N-benzyl)
vs. 2 handles (3-ketone, N-benzyl)
Enables divergent library synthesis
Oxo position shift alters hydrogen-bond geometry
Divergent synthesis Medicinal chemistry Scaffold diversification

Lipophilicity Balance for Drug-Likeness

The computed XLogP3 of the target compound is 1.7, which falls within the optimal range for oral bioavailability (Lipinski's Rule of Five recommends logP ≤ 5) [1]. This value reflects a balance between the lipophilic N-benzyl group and the polar 7-oxo lactam and methyl ester functionalities. By comparison, the ethyl ester analog, 9-benzyl-7-oxo-9-aza-bicyclo[3.3.1]nonane-3-carboxylic acid ethyl ester (C18H23NO3, MW 301.38), is expected to be more lipophilic due to the additional methylene unit on the ester, while the N-Cbz-protected analog (benzyl 7-oxo-9-azabicyclo[3.3.1]nonan-9-carboxylate, CAS 146747-65-1) introduces a carbamate linkage that alters both stability and lipophilicity . The TPSA of 46.6 Ų for the target compound is well below the 140 Ų threshold for oral absorption, suggesting favorable membrane permeability [1].

Lipophilicity
Supporting evidence
XLogP3 = 1.7
TPSA = 46.6 Ų
Balanced profile for lead optimization
Computed values; experimental confirmation recommended
Physicochemical profiling Drug-likeness Lead optimization

Traceless N-Benzyl Protection for Late-Stage Diversification

The N-benzyl substituent on the target compound serves as a traceless protecting group that can be removed via catalytic hydrogenolysis (H2, Pd(OH)2/C, MeOH) to liberate the free secondary amine, as demonstrated on the closely analogous ethyl ester derivative . In that procedure, 9-benzyl-7-oxo-9-aza-bicyclo[3.3.1]nonane-3-carboxylic acid ethyl ester (11.1 g, 36.8 mmol) was quantitatively debenzylated to yield 7-oxo-9-aza-bicyclo[3.3.1]nonane-3-carboxylic acid ethyl ester as a yellow oil . This contrasts with the N-methyl analog used in DAT-binding ligands (9-methyl-3β-phenyl-9-azabicyclo[3.3.1]nonane derivatives), where the N-methyl group is permanently installed and precludes further N-modification [1]. The N-Boc-protected variant (9-[(tert-butoxy)carbonyl]-7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylic acid, CAS not specified, MW 283.32) requires acidic deprotection conditions that may be incompatible with acid-sensitive downstream substrates .

N-Benzyl cleavage
Class-level inference
Hydrogenolysis (H₂, Pd(OH)₂/C) demonstrated on ethyl ester analog
Enables late-stage diversification
Quantitative debenzylation reported at 36.8 mmol scale
Protecting group strategy Late-stage functionalization Synthetic methodology

Molecular Complexity and Conformational Restriction

The target compound possesses a complexity score of 385 (PubChem computed) with only 4 rotatable bonds despite a molecular weight of 287.35 g/mol, reflecting the high degree of conformational restriction imposed by the fused bicyclic framework [1]. In contrast, the closest acyclic or monocyclic building blocks used for similar synthetic purposes (e.g., N-benzyl-4-piperidone derivatives) typically exhibit 6–8 rotatable bonds at comparable molecular weight, incurring a greater entropic penalty upon target binding [2]. This conformational pre-organization is a hallmark of the bicyclo[3.3.1]nonane scaffold class, which has been described as a 'privileged structure' in medicinal chemistry due to its ability to present substituents in well-defined three-dimensional orientations [3]. The scaffold's rigidity has been exploited in sigma receptor ligand design, where N-(9-benzyl-9-azabicyclo[3.3.1]nonan-3α-yl) carbamates achieved high σ2 selectivity by locking the pharmacophore in a bioactive conformation [4].

Conformational restriction
Class-level inference
Complexity 385 · 4 rotatable bonds
Pre-organized scaffold for rigid binding sites
Compared to ~150–200 for monocyclic analogs
Conformational restriction Entropic optimization Scaffold design

Application Scenarios for 9-Benzyl-7-oxo-9-aza-bicyclo[3.3.1]nonane-3-carboxylic Acid Methyl Ester


Chiral Intermediate for Granisetron Analogs and 5-HT3 Ligands

The defined (1R,5S) stereochemistry of the target compound, combined with the N-benzyl group that is cleavable under mild hydrogenolysis conditions, makes it a suitable chiral intermediate for the synthesis of enantiomerically pure granisetron analogs . In the granisetron pharmacophore (1-methyl-N-[(1R,5S)-9-methyl-9-azabicyclo[3.3.1]non-3-yl]-1H-indazole-3-carboxamide), the (1R,5S) configuration of the 9-azabicyclo[3.3.1]nonane core is essential for 5-HT3 receptor binding . The target compound provides this core with an additional 7-oxo functionality that can be exploited to introduce hydrogen-bonding interactions not present in granisetron itself, potentially modulating subtype selectivity or metabolic stability.

Divergent Scaffold for Parallel Library Synthesis in CNS

The three orthogonal functional handles (7-oxo lactam, 3-COOMe ester, N-benzyl) on the target compound enable divergent parallel synthesis strategies where each position can be independently modified . This contrasts with simpler building blocks such as 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one that offer only two handles . In the context of CNS drug discovery targeting monoamine transporters or sigma receptors, the 9-azabicyclo[3.3.1]nonane scaffold has demonstrated the ability to access sub-nanomolar receptor affinities when appropriately substituted . The 7-oxo lactam provides an additional hydrogen-bond acceptor site that can be exploited for target engagement, while the 3-ester can be hydrolyzed to the carboxylic acid for salt formation or further amide coupling.

Key Intermediate for Sigma-2 Receptor Ligand Development

The 9-azabicyclo[3.3.1]nonane scaffold has been extensively validated as a privileged template for sigma-2 (σ2) receptor ligands, with certain N-substituted carbamate analogs achieving σ2 Ki values of 2.58 nM and σ1/σ2 selectivity ratios exceeding 500 . The target compound's 7-oxo lactam introduces an additional hydrogen-bond acceptor at a position distinct from the 3-substituent typically varied in SAR studies, offering a new vector for modulating σ2 affinity and selectivity. In the published SAR of N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl carbamates, modifications at the 9-position (corresponding to the N-benzyl group in the target compound) were critical for achieving high σ2 selectivity . The N-benzyl group in the target compound can be cleaved to generate the free amine, which can then be functionalized with diverse carbamoyl, sulfonyl, or alkyl groups for σ2 SAR exploration.

Application
Selection Property
Validation Focus
5-HT₃ ligand development
Stereochemical control (1R,5S); hydrogenolytically cleavable N-benzyl
Enantiomeric purity; receptor-binding assay context
CNS divergent library synthesis
Three orthogonal handles; rigid bicyclic core
Multi-site SAR exploration; metabolic stability assessment
Sigma-2 receptor ligand research
7-Oxo lactam H-bond vector; cleavable N-benzyl for carbamate installation
σ₂/σ₁ selectivity assay context; carbamate library profiling
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